ddATP Exhibits Superior Binding Affinity for Terminal Deoxynucleotidyltransferase (TdT) Compared to Other ddNTPs
In a comparative study of all four ddNTPs against calf thymus terminal deoxynucleotidyltransferase (TdT), ddATP demonstrated the highest binding affinity. The inhibition constant (Ki) for ddATP was 1.3 μM when using (dA)₁₂₋₁₈ as a primer, a value identical to ddGTP (1.3 μM) but significantly lower (i.e., higher affinity) than ddCTP (2.8 μM) and substantially lower than ddTTP (17.5 μM) [1]. With heat-denatured DNA as the primer, the Ki for ddATP was 2.9 μM, which was smaller than the Ki values for the other three ddNTPs, which ranged from 7.3 to 35 μM [1].
| Evidence Dimension | Inhibition constant (Ki) for TdT, lower values indicate higher affinity |
|---|---|
| Target Compound Data | ddATP Ki = 1.3 μM (with (dA)₁₂₋₁₈ primer); 2.9 μM (with heat-denatured DNA primer) |
| Comparator Or Baseline | ddGTP Ki = 1.3 μM; ddCTP Ki = 2.8 μM; ddTTP Ki = 17.5 μM (all with (dA)₁₂₋₁₈ primer); other ddNTP Ki = 7.3–35 μM (with heat-denatured DNA) |
| Quantified Difference | ddATP Ki is 2.2-fold lower than ddCTP, 13.5-fold lower than ddTTP (with (dA)₁₂₋₁₈ primer); 2.5- to 12.1-fold lower than other ddNTPs (with heat-denatured DNA) |
| Conditions | In vitro enzyme assay using calf thymus TdT with either (dA)₁₂₋₁₈ or heat-denatured DNA primers. |
Why This Matters
This higher affinity directly impacts the efficiency of TdT-mediated labeling and DNA end-modification applications, making ddATP the preferred terminator for assays where this enzyme is used.
- [1] Ono, K. (1990). Inhibitory effects of various 2',3'-dideoxynucleoside 5'-triphosphates on the utilization of 2'-deoxynucleoside 5'-triphosphates by terminal deoxynucleotidyltransferase from calf thymus. Biochimica et Biophysica Acta, 1049(1), 15-20. doi:10.1016/0167-4781(90)90078-G View Source
